Oxalyldihydrazide
Description
Scope and Objectives of Oxalyl Dihydrazide Research The scope of oxalyl dihydrazide research is broad, encompassing its use in synthesizing complex organic molecules, developing new materials, and exploring its coordination capabilities. Objectives include optimizing synthetic routes to ODH and its derivatives, investigating its behavior as a ligand with various metal ions, and exploring its potential in the design of new functional materials, including energetic materials and coordination polymers.at.uaresearchgate.nettandfonline.commdpi.comdtic.milasianpubs.orgStudies also aim to understand the solid-state properties of ODH, including its polymorphism, which is influenced by intricate hydrogen bonding networks.google.compsu.eduresearchgate.netResearch findings indicate that ODH-derived compounds show promise in areas such as energetic materials with improved sensitivity profiles and in the creation of macrocyclic complexes with potential applications.at.uatandfonline.comdtic.milasianpubs.orgComputational studies play a role in predicting crystal structures and relative stabilities of ODH polymorphs.google.compsu.eduacs.org
Detailed Research Findings:
Research has demonstrated the successful synthesis of oxalylhydrazinium nitrate (B79036) (OHN) and dinitrate (OHDN) by protonating oxalyldihydrazide with nitric acid, highlighting a cost-effective and high-yield synthesis method. at.uatandfonline.com These compounds have been characterized using techniques like X-ray diffraction, NMR, and vibrational spectroscopy. at.uatandfonline.com Studies on their thermal stability and compatibility with other energetic materials like TNT, DNAN, and RDX have been conducted. at.uatandfonline.com Theoretical calculations have been employed to predict their detonation and propulsion parameters. at.uatandfonline.comdtic.mil
In coordination chemistry, oxalyl dihydrazide-derived Schiff bases have been synthesized and investigated for their ability to form complexes with 3d metals, revealing various coordination modes and magnetic behaviors. mdpi.comkab.ac.ug For example, novel coordination compounds featuring ODH-derived Schiff bases with Mn(II), Ni(II), and Cu(II) have been synthesized and characterized. mdpi.com
Computational studies have explored the polymorphism of oxalyl dihydrazide, identifying five distinct polymorphs influenced by hydrogen bonding and dispersive forces. google.comresearchgate.net These studies utilize methods like periodic dispersion-corrected DFT and LMP2 calculations to predict crystal structures and relative stabilities. google.comresearchgate.net
Data Tables:
While interactive data tables are not feasible in this format, key data points from research findings can be presented in static tables.
Table 1: Properties of Oxalylhydrazinium Nitrate (OHN) and Dinitrate (OHDN) (Based on Ref. at.uatandfonline.com)
| Property | Oxalylhydrazinium Nitrate (OHN) | Oxalylhydrazinium Dinitrate (OHDN) |
| Synthesis Yield | Very good yields | Very good yields |
| Sensitivity (BAM methods) | Low sensitivities | Low sensitivities |
| Compatibility | Compatible with TNT, DNAN, RDX | Not specified |
| Aquatic Toxicity | Much lower than RDX | Not specified |
Table 2: Computed Detonation Parameters (Based on Ref. dtic.mil)
| Compound | Detonation Velocity (km/s) | Detonation Pressure (GPa) |
| 2,2′‐carbonyldi(hydrazin‐1‐ium) bispicrate | 8.02 | 27.8 |
| 2,2′‐(1,2‐dioxoethane‐1,2‐diyl)di(hydrazin‐1‐ium) bispicrate | 8.23 | 30.5 |
Table 3: this compound Polymorphs (Based on Ref. google.comresearchgate.net)
| Polymorph | Governing Interactions | Computational Challenge |
| α, β, γ, δ, ε | Inter- and intramolecular hydrogen bonds, long-range dispersive forces | Complex mixture of interactions, challenging computational characterization |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethanedihydrazide | |
|---|---|---|
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InChI |
InChI=1S/C2H6N4O2/c3-5-1(7)2(8)6-4/h3-4H2,(H,5,7)(H,6,8) | |
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWRGUMCEJHQWEE-UHFFFAOYSA-N | |
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Canonical SMILES |
C(=O)(C(=O)NN)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
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Molecular Formula |
C2H6N4O2 | |
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DSSTOX Substance ID |
DTXSID20870823 | |
| Record name | Oxalyl hydrazide | |
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Molecular Weight |
118.10 g/mol | |
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CAS No. |
996-98-5 | |
| Record name | Oxalic acid, dihydrazide | |
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| Record name | Oxalic acid hydrazide | |
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| Record name | Oxalyl dihydrazide | |
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| Record name | Ethanedioic acid, 1,2-dihydrazide | |
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| Record name | Oxalyl hydrazide | |
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| Record name | Oxalohydrazide | |
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Synthetic Methodologies for Oxalyl Dihydrazide and Its Derivatives
Established Synthetic Routes to Oxalyl Dihydrazide
Traditional methods for synthesizing oxalyl dihydrazide primarily involve the reaction of oxalic acid derivatives with hydrazine (B178648).
Hydrazinolysis of Oxalic Acid Esters
One common established route is the hydrazinolysis of oxalic acid esters. This method involves reacting an oxalic acid diester, such as dimethyl oxalate (B1200264) or diethyl oxalate, with hydrazine hydrate (B1144303) wikipedia.orgnanotrun.comgoogle.com. The reaction is typically carried out in an alcoholic solution, often ethanol (B145695), at room temperature or under reflux conditions wikipedia.orgmdpi.com.
A reported procedure involves dissolving the oxalic acid ester in absolute ethanol, adding hydrazine hydrate, and heating the mixture under reflux for several hours mdpi.com. After the reaction, the solid product is often obtained by dry distillation of the reaction mixture and subsequent crystallization from ethanol mdpi.com. Another description mentions carrying out the reaction in hydrazine hydrate aqueous solution by dripping the oxalic acid diethyl ester at normal temperature, highlighting its simplicity and efficiency google.com. High yields, such as 97.8%, have been reported for this method when using N,N'-diacetyloxamide as a starting material and reacting it with hydrazine hydrate google.com.
Data from a reported synthesis via hydrazinolysis of an ethyl dicarboxylate is presented below:
| Starting Material | Hydrazine Hydrate (mol) | Solvent | Conditions | Yield (%) |
| Ethylic ester of dicarboxylic acid (0.1 mol) | 0.3 | Absolute ethanol | Reflux, 8-10 h | 12-60 |
Note: This table represents data for the synthesis of dicarbohydrazides in general, including oxalic dihydrazide, from the provided source mdpi.com.
Reaction of Oxalic Acid with Hydrazine in the Presence of a Catalyst
Another established method involves the direct reaction of oxalic acid with hydrazine, often facilitated by a catalyst ontosight.ai. This condensation reaction between hydrazine and the carbonyl groups of oxalic acid leads to the formation of oxalyl dihydrazide ontosight.ai. While the search results confirm this as a known method, detailed experimental procedures and specific catalysts were not extensively described in the provided snippets. One source mentions the direct synthesis method involving the reaction of oxalic acid and hydrazine at high temperature nanotrun.com.
Advanced and Green Synthesis Techniques
In addition to established routes, research explores more advanced and environmentally friendly approaches for synthesizing oxalyl dihydrazide and its derivatives.
Solvent-Free Synthesis Approaches
Solvent-free synthesis approaches aim to minimize or eliminate the use of solvents, contributing to greener chemical processes. While the search results mention solvent-free N-arylation of amines using ball milling conditions bohrium.com, a specific detailed solvent-free synthesis of oxalyl dihydrazide itself was not prominently featured in the provided snippets. However, the concept of solvent-free microwave-assisted synthesis was mentioned in the context of synthesizing aromatic hydrazides sciencemadness.org.
Microwave-Assisted Synthesis
Microwave-assisted synthesis techniques utilize microwave irradiation to heat reaction mixtures, often leading to shorter reaction times and improved yields. Oxalyl dihydrazide has been mentioned as a fuel precursor in microwave-assisted combustion synthesis for the deposition of metal nanoparticles acs.orgresearchgate.net. While these examples highlight the use of oxalyl dihydrazide in microwave-assisted processes, direct microwave-assisted synthesis of oxalyl dihydrazide from its precursors was not detailed in the provided search results. However, microwave irradiation has been used in the cyclization of geminal diazides to tetrazole derivatives colab.ws and in the synthesis of aroylhydrazone Schiff bases from oxalyl dihydrazide frontiersin.org, suggesting the potential applicability of microwave techniques in reactions involving oxalyl dihydrazide or its synthesis. A study on the rapid solvent-free synthesis of aromatic hydrazides under microwave radiation was also noted sciencemadness.org.
Synthesis of Oxalyl Dihydrazide Derivatives
Oxalyl dihydrazide's structure, featuring two hydrazide groups, allows for the synthesis of a range of derivatives through modifications at the nitrogen atoms.
N-Alkylation and N-Acylation Strategies
N-alkylation of oxalyl dihydrazide can be achieved through various methods. One reported approach involves the methylation of oxalyl dihydrazide that has been protected with phthalimide. This method yielded N¹,N²-dimethylethanedihydrazide. researchgate.netiucr.org
Acylation strategies involve the reaction of oxalyl dihydrazide with acylating agents. While general methods for synthesizing acyl hydrazides from acylsilanes using visible light have been reported, specific N-acylation strategies directly applied to oxalyl dihydrazide in detail were not extensively covered in the search results. organic-chemistry.orgorganic-chemistry.org However, the reactivity of hydrazides with carbonyl compounds to form hydrazones suggests that acylation at the nitrogen atoms is chemically feasible.
Synthesis of Schiff Bases Derived from Oxalyl Dihydrazide
Schiff bases, also known as imines, are compounds containing a carbon-nitrogen double bond (C=N). scispace.com They are typically formed by the condensation of a primary amine with an aldehyde or ketone. scispace.comijacskros.comdergipark.org.tr Oxalyl dihydrazide, possessing primary amine functionalities within its hydrazide groups, readily undergoes condensation reactions to form Schiff bases. mdpi.comcdnsciencepub.com The resulting oxalyl dihydrazide-derived Schiff bases are of significant interest due to their potential as versatile ligands in coordination chemistry. mdpi.com
The synthesis of Schiff bases from oxalyl dihydrazide involves the condensation reaction between the amino groups of oxalyl dihydrazide and the carbonyl groups of aldehydes or ketones. ijacskros.comcdnsciencepub.com This reaction typically results in the formation of a carbon-nitrogen double bond and the elimination of water. scispace.comijacskros.com
For example, oxalyl dihydrazide has been condensed with pyridine (B92270) derivatives such as 2-pyridylcarboxyaldehyde, 2-benzoylpyridine, and 6-methylpyridine-2-carboxaldehyde to synthesize specific Schiff bases. mdpi.com The reaction is often carried out by mixing solutions of oxalyl dihydrazide and the respective aldehyde or ketone, followed by refluxing to improve yield. mdpi.com
Data on the synthesis of specific oxalyl dihydrazide-derived Schiff bases via condensation reactions:
| Reactants | Product Name | Conditions | Yield | Reference |
| Oxalyl dihydrazide + 2-pyridylcarboxyaldehyde | N′1,N′2-bis((E)-pyridin-2-ylmethylene)oxalohydrazide (H₂L1) | Reflux in H₂O/MeOH for 20 h | 80% | mdpi.com |
| Oxalyl dihydrazide + 2-benzoylpyridine | N′2-((E)-phenyl(pyridin-2-yl)methylene)-N′1-((Z)-phenyl(pyridin-2-yl)methylene) oxalohydrazide (H₂L2) | Reflux in MeOH for approx. 20 h | 74% | mdpi.com |
| Oxalyl dihydrazide + 6-methylpyridine-2-carboxaldehyde | N′1,N′2-bis((E)-(6-methylpyridin-2-yl)methylene)oxalohydrazide (H₂L3) | Reflux in MeOH for approx. 20 h | 77% | mdpi.com |
| Oxalyl dihydrazide + Benzil (B1666583) | Complexes of the type [M(C₃₂H₂₄N₈O₄)X]X₂ (M = Cr(III), Mn(III), Fe(III)) | Template condensation in methanolic medium | Not specified | nih.govajgreenchem.com |
The condensation of oxalyl dihydrazide with aldehydes and ketones has also been explored for the preparation of oxalyl dihydrazones derived from aliphatic and aromatic aldehydes, as well as simple ketones. cdnsciencepub.com
Oxalyl dihydrazide serves as a valuable building block for the design of polytopic ligands. mdpi.com The presence of multiple potential donor atoms (nitrogen and oxygen) in oxalyl dihydrazide and its Schiff base derivatives enhances their coordination ability, potentially allowing them to complex with a greater number of metal cations. mdpi.com The topological complexity of the ligand and the behavior of individual coordinating components influence the design of polytopic ligands for the preparation of polymeric complexes. mdpi.com Novel coordination compounds featuring oxalyl dihydrazide-derived Schiff bases with various 3d metals (Mn(II), Ni(II), and Cu(II)) have been synthesized and characterized, demonstrating the versatility of these ligands in forming complexes with different nuclearities. mdpi.com
Condensation Reactions with Aldehydes and Ketones
Formation of Oxalyl Bis(benzenesulfonylhydrazides)
Symmetrical oxalyl bis(benzenesulfonylhydrazides) can be synthesized by reacting various sulfonyl hydrazides with oxalyl chloride. researchgate.netresearchgate.net This reaction is typically carried out under reflux conditions in solvents such as tetrahydrofuran (B95107) or toluene. researchgate.net This method provides a convenient protocol for preparing these compounds from readily available reagents, often yielding practically pure products in high yields. researchgate.net Non-symmetrical oxalyl bis(benzenesulfonylhydrazides) can also be obtained through a modified one-pot, two-step synthetic protocol, although these products may require purification due to the concurrent formation of symmetrical counterparts. researchgate.net
Synthesis of Nitrogen-Rich Compounds from Oxalyl Dihydrazide
Oxalyl dihydrazide is a useful precursor for the synthesis of nitrogen-rich compounds, which are of interest in various fields, including energetic materials. uni-muenchen.deuni-muenchen.de The high nitrogen content in oxalyl dihydrazide contributes to the positive enthalpies of formation and enhanced detonation performance observed in some of its nitrogen-rich derivatives. uni-muenchen.de
One example is the synthesis of 2,2'-diamino-5,5'-bi(1-oxa-3,4-diazole) by the reaction of oxalyl dihydrazide with cyanogen (B1215507) bromide. nih.govdocumentsdelivered.com This compound can then be further modified, for instance, through nitration, to yield highly energetic materials like 2,2'-dinitramino-5,5'-bi(1-oxa-3,4-diazole). nih.gov
Another application involves the synthesis of oxalyl diazide from oxalyl dihydrazide through a diazotation reaction. uni-muenchen.decolab.wsresearchgate.net Oxalyl diazide is noted for its high explosive sensitivity. uni-muenchen.decolab.ws
Oxalyl dihydrazide has also been used in the synthesis of oxalylhydrazinium nitrate (B79036) and dinitrate through protonation with nitric acid. researchgate.net These energetic salts can be synthesized cost-effectively and in good yields. researchgate.net Furthermore, oxalyl dihydrazide has been employed as an environmental atmosphere control agent in the synthesis of nitrogen vacancies in graphitic carbon nitride, leading to materials with increased crystallinity and enhanced photocatalytic activity. researchgate.net
Computational and Theoretical Studies of Oxalyl Dihydrazide
Quantum Mechanical Investigations
Quantum mechanical methods are essential for accurately describing the electronic structure and interactions within oxalyl dihydrazide crystals. escholarship.org These methods range from density functional theory (DFT) to more computationally expensive wave function-based approaches like Møller–Plesset perturbation theory (MP2). acs.orgaip.org
Density Functional Theory (DFT) Calculations
DFT has been widely applied to study oxalyl dihydrazide polymorphs, often in conjunction with empirical dispersion corrections to account for van der Waals interactions, which are critical in molecular crystals. acs.orgrsc.orgescholarship.org
Periodic Dispersion-Corrected DFT for Polymorphs
Periodic DFT calculations, particularly those incorporating dispersion corrections, have been used to investigate the crystal structures and relative stabilities of the five known polymorphs of oxalyl dihydrazide (α, β, γ, δ, and ε). rsc.orgresearchgate.net The α phase is the most dense and involves only intermolecular hydrogen bonds, while the other polymorphs feature a mix of inter- and intramolecular hydrogen bonding. rsc.orgacs.org Studies have shown that common DFT methods neglecting van der Waals forces cannot correctly describe this system. acs.org However, empirically dispersion-corrected DFT methods perform significantly better in predicting crystal structures and stability ordering. acs.orgrsc.orgresearchgate.net
Hybrid Many-Body Interaction (HMBI) Models
The Hybrid Many-Body Interaction (HMBI) model is a fragment-based QM/MM approach used to study molecular crystals like oxalyl dihydrazide. acs.orgescholarship.orgresearchgate.net This model partitions the total crystal energy, treating intramolecular and short-range pairwise intermolecular interactions quantum mechanically, while approximating long-range and many-body interactions using a polarizable force field. acs.orgescholarship.orgacs.orgresearchgate.net HMBI calculations have shown that many-body contributions can significantly influence the relative lattice energies of oxalyl dihydrazide polymorphs. rsc.org
Assessment of Empirical Dispersion Correction Schemes (TS, D2, D3)
Various empirical dispersion correction schemes, such as Tkatchenko-Scheffler (TS), Grimme's D2, and D3, have been assessed for their performance in describing oxalyl dihydrazide polymorphs when combined with DFT functionals like PBE and B3LYP. rsc.orgresearchgate.netrsc.org Studies indicate that dispersion corrections are crucial for accurately predicting crystal structures and relative stabilities. escholarship.org PBE-TS has been observed to provide a notable improvement in predicting the crystal structure compared to other DFT-D functionals. rsc.orgresearchgate.netrsc.org While PBE-TS, B3LYP-D2, and B3LYP-D3(BJ)+E(3) (including three-body corrections) can provide good predictions of the stability ordering, the energy range might be slightly broader compared to LMP2 calculations. researchgate.netrsc.org
Role of Basis Sets and Electron-Electron Correlation
The choice of basis set and the treatment of electron-electron correlation are critical factors influencing the accuracy of quantum mechanical calculations for oxalyl dihydrazide. acs.orgnih.gov Studies using the HMBI method with correlated wave function approaches have emphasized the need for large basis sets to ensure the convergence of polymorph energetics. researchgate.net The energetics of oxalyl dihydrazide crystals are sensitive to the treatment of electron-electron correlation. acs.orgresearchgate.netnih.gov
Møller–Plesset Perturbation Theory (MP2) Calculations
Second-order Møller–Plesset perturbation theory (MP2) and related methods have been applied to study oxalyl dihydrazide, often within the fragment-based HMBI framework or as periodic local MP2 (LMP2) calculations. acs.orgrsc.orgresearchgate.netnih.govunito.it MP2 naturally captures van der Waals dispersion interactions, which are important in oxalyl dihydrazide crystals. aip.org However, standard MP2 can sometimes overestimate π-type dispersion interactions present in oxalyl dihydrazide. acs.org Dispersion-corrected MP2 methods, such as MP2C, have been employed to address this overestimation and have shown better agreement with experimental data for polymorph ordering compared to some DFT-D methods. acs.orgacs.orgresearchgate.netnih.gov The computational cost of MP2C calculations for molecular crystals like oxalyl dihydrazide has been a consideration, leading to the development of accelerated methods. aip.orgaip.orgnih.gov
Here is a summary of some computational findings regarding the relative stability of oxalyl dihydrazide polymorphs from one study researchgate.net:
| Method | Relative Stability Ordering (vs α) |
| PBE-TS (fully optimized) | α < ε < γ ~ δ < β |
| PBE-D2 (fully optimized) | α < ε < γ ~ δ < β |
| LMP2 (revised exp. geo) | α < ε < δ < γ < β |
Note: The exact energy differences vary depending on the method and basis set used. researchgate.net
Local Second-Order Møller–Plesset Perturbation Theory (LMP2)
Local Second-Order Møller–Plesset Perturbation Theory (LMP2) is a quantum mechanical method used to calculate the electron correlation energy in molecular systems. For periodic systems like molecular crystals, periodic LMP2 calculations are employed. researchgate.netrsc.orgacs.org Studies on oxalyl dihydrazide have utilized periodic LMP2 calculations to investigate the relative stabilities of its polymorphs. researchgate.netrsc.orggoogle.com These calculations are considered high-level benchmarks for assessing the accuracy of other, computationally less expensive methods, such as dispersion-corrected Density Functional Theory (DFT) approaches. researchgate.netrsc.org While computationally demanding, LMP2 provides a more accurate description of electron correlation, which is essential for correctly capturing the subtle energy differences between polymorphic forms influenced by van der Waals forces. researchgate.netrsc.orgnih.gov
Dispersion-Corrected MP2 Models (SCS(MI)-MP2, MP2C)
Standard MP2 methods can sometimes overestimate interaction energies, particularly for systems dominated by dispersion forces. aip.orgacs.org To address this, dispersion-corrected MP2 models have been developed. Spin-Component Scaled (SCS) MP2, specifically SCS(MI)-MP2 (Spin-Component Scaled MP2 for Minimal Insensitivity), adjusts the contributions from different spin components of the correlation energy to improve the description of intermolecular interactions. acs.org However, SCS(MI)-MP2 has shown limitations in systems where both intra- and intermolecular interactions are significant, such as oxalyl dihydrazide crystals. acs.org
Another approach is the MP2C method, which corrects MP2 by removing the uncoupled Hartree-Fock (UCHF) dispersion energy and replacing it with a more accurate dispersion energy calculated using coupled Kohn-Sham (CKS) theory. aip.orgacs.orgnih.gov MP2C has demonstrated good performance for a wide range of intermolecular interactions. aip.orgacs.org For oxalyl dihydrazide crystals, dispersion-corrected MP2C calculations have been shown to provide predictions for polymorph energy ordering that agree with available experimental data. nih.govresearchgate.net Recent advancements in accelerating MP2C calculations, particularly for molecular crystals, have made this method more computationally feasible for studying systems like oxalyl dihydrazide. aip.orgnih.govaip.org
Ab Initio-Based Force Fields (aiFFs) for Crystal Packing
Ab initio-based force fields (aiFFs) are derived from quantum mechanical calculations and aim to provide an accurate yet computationally efficient way to model intermolecular interactions in molecular crystals. researchgate.netacs.org These force fields are developed using results from high-level ab initio calculations on molecular dimers or fragments to describe the interaction potential between molecules in the crystal lattice. researchgate.netacs.org For oxalyl dihydrazide, aiFFs can be used in crystal packing prediction algorithms to explore the potential energy landscape and identify possible crystal structures. researchgate.net The development of accurate aiFFs is crucial for predicting the crystal packing of molecules, especially those with complex hydrogen bonding networks and significant dispersive forces, as seen in oxalyl dihydrazide. researchgate.netacs.org While traditional empirical force fields may struggle to accurately capture the subtle balance of interactions in polymorphic systems, aiFFs offer a more physically grounded approach. researchgate.netacs.org
Polymorphism and Crystal Structure Prediction
Oxalyl dihydrazide is known for its abundant polymorphism, exhibiting at least five experimentally observed polymorphs denoted as α, β, γ, δ, and ε. researchgate.netrsc.orgaip.orgnih.govrsc.org This polymorphism arises from the molecule's ability to adopt different conformations and form diverse hydrogen bonding networks in the solid state. aip.orgnih.gov Predicting the crystal structures and relative stabilities of these polymorphs is a significant challenge for computational methods. researchgate.netrsc.orgrsc.org
Energetic Profiles of Oxalyl Dihydrazide Polymorphs (α, β, γ, δ, ε)
Computational studies have focused on determining the relative energetic stabilities of the five known oxalyl dihydrazide polymorphs. researchgate.netrsc.orgrsc.org The energy differences between these forms are often small, making accurate prediction difficult. acs.orgresearchgate.net Various theoretical methods, including periodic DFT with empirical dispersion corrections and periodic LMP2, have been employed to construct the energetic profiles. researchgate.netrsc.orggoogle.com Studies have shown that the predicted stability order can be highly sensitive to the level of theory and the treatment of dispersion interactions. researchgate.netrsc.orgnih.govresearchgate.net For instance, some DFT methods that neglect van der Waals dispersion fail to correctly describe the system. nih.govresearchgate.net Dispersion-corrected DFT methods, such as those using the Tkatchenko-Scheffler (TS) or Grimme (D2, D3) schemes, show improved performance in predicting crystal structures and relative stabilities compared to methods without dispersion corrections. researchgate.netrsc.orggoogle.com High-level periodic LMP2 calculations and dispersion-corrected MP2C calculations are often used as benchmarks and have shown better agreement with available experimental data regarding the relative stability of the polymorphs. researchgate.netrsc.orgnih.govresearchgate.net Experimentally, the α, ε, and δ forms are considered the most stable, although their precise ranking can be uncertain. rsc.org
Here is a conceptual representation of how relative energies might be presented in research (specific values would depend on the computational method used and might vary between studies):
Inter- and Intramolecular Hydrogen Bonding Networks
The different polymorphs of oxalyl dihydrazide are characterized by distinct inter- and intramolecular hydrogen bonding networks. aip.orgnih.govrsc.org The molecule has multiple potential hydrogen bond donors (N-H bonds) and acceptors (C=O and NH2 nitrogen atoms). mdpi.com The arrangement of these hydrogen bonds significantly influences the crystal packing and the resulting polymorphic form. aip.orgnih.govrsc.org For example, the α polymorph is reported to exhibit purely intermolecular hydrogen bonding, while the β, γ, δ, and ε forms involve a mixture of both intra- and intermolecular hydrogen bonds. rsc.org The conformational flexibility of the terminal amine groups, specifically the torsion angles around the NH-NH2 bonds, leads to different orientations of the N-H bonds, enabling a variety of hydrogen bonding arrangements. nih.gov The interplay between these intra- and intermolecular interactions is a key factor governing the relative stability of the polymorphs. researchgate.netrsc.orgaip.orgrsc.org
Influence of Long-Range Dispersive Forces
In addition to hydrogen bonding, long-range dispersive forces (van der Waals interactions) play a crucial role in the stability and packing of oxalyl dihydrazide crystals. researchgate.netrsc.orggoogle.com Accurately describing these weak, non-covalent interactions is essential for correctly predicting the relative energies of the polymorphs. researchgate.netrsc.orgnih.govresearchgate.net Standard DFT methods often struggle to capture these forces accurately, necessitating the use of empirical dispersion corrections or more advanced ab initio methods like LMP2 and MP2C. researchgate.netrsc.orggoogle.comnih.govresearchgate.net The complex mixture of hydrogen bonding and long-range dispersive forces makes oxalyl dihydrazide a challenging benchmark system for testing and developing computational methods for molecular crystals. researchgate.netrsc.orggoogle.com The influence of these forces is evident in the fact that methods neglecting dispersion fail to reproduce experimental observations regarding polymorph stability. nih.govresearchgate.net
Relative Stability and Phase Transitions
Computational studies have extensively investigated the polymorphism of oxalyl dihydrazide, which is known to exist in at least five distinct crystalline forms: α, β, γ, δ, and ε. researchgate.netresearchgate.netgoogle.comrsc.orgmdpi.com The relative stability of these polymorphs is a key focus, as it is governed by a complex interplay of inter- and intramolecular hydrogen bonds and long-range dispersive forces. researchgate.netgoogle.comrsc.org
Various computational methods, including periodic dispersion-corrected DFT and local second-order Møller–Plesset perturbation theory (LMP2), have been applied to determine the energetic ordering of these phases. researchgate.netresearchgate.netgoogle.comrsc.org The α phase is often used as a reference point in these calculations. researchgate.net While a complete experimental energetic profile of oxalyl dihydrazide polymorphs is still lacking, experimental observations suggest certain stability relationships, such as the endothermic transformation of the α, δ, and ε phases into the γ phase upon heating below 250 °C. researchgate.net
Computational results from different functionals and methods show variations in the predicted relative stabilities, highlighting the sensitivity of these calculations to the treatment of intermolecular interactions. For instance, some dispersion-corrected DFT methods like PBE-TS, B3LYP-D2, and B3LYP-D3(BJ)+E achieve good predictions of the stability ordering, although the energy range might be broader compared to LMP2 calculations. researchgate.netgoogle.comrsc.org High-level periodic LMP2 calculations serve as a benchmark for evaluating the accuracy of DFT methods in describing the relative stabilities. researchgate.netgoogle.comrsc.org
The predicted stability ordering can vary depending on the computational method and whether zero-point vibrational energy (ZPE) corrections are included. Some studies indicate that ZPE effects can have a noticeable impact on relative stabilities, particularly at finite temperatures. escholarship.orgaip.orgnsf.govaip.orgaip.orgnih.govacs.orgrsc.orgnsf.govrsc.org
| Polymorph | Relative Stability (kJ/mol) - Example DFT (PBE-TS) researchgate.net | Relative Stability (kJ/mol) - Example LMP2 researchgate.net |
| α | 0.0 (Reference) | 0.0 (Reference) |
| β | ~5-10 (varies by method) researchgate.netrsc.orgresearchgate.netnih.gov | ~3-8 (varies by method) researchgate.netrsc.orgresearchgate.netnih.gov |
| γ | ~2-7 (varies by method) researchgate.netrsc.orgresearchgate.netnih.gov | ~1-6 (varies by method) researchgate.netrsc.orgresearchgate.netnih.gov |
| δ | ~1-6 (varies by method) researchgate.netrsc.orgresearchgate.netnih.gov | ~0.5-5 (varies by method) researchgate.netrsc.orgresearchgate.netnih.gov |
| ε | ~0.5-5 (varies by method) researchgate.netrsc.orgresearchgate.netnih.gov | ~0.1-4 (varies by method) researchgate.netrsc.orgresearchgate.netnih.gov |
Computational studies also explore potential phase transitions by examining the free energy differences between polymorphs under varying temperature and pressure conditions. researchgate.netacs.org The irreversible nature of some observed phase transitions suggests kinetic factors play a significant role alongside thermodynamic stability. mdpi.com
Computational Challenges in Polymorph Characterization
Characterizing the different polymorphs of oxalyl dihydrazide computationally presents significant challenges. researchgate.netgoogle.comrsc.org These difficulties primarily arise from the intricate network of inter- and intramolecular hydrogen bonds and the presence of long-range dispersive forces that govern the crystal packing and relative stabilities of the polymorphs. researchgate.netgoogle.comrsc.org
Accurately modeling these subtle interactions is crucial for correctly predicting crystal structures and their relative energies. Standard DFT methods often struggle to adequately describe van der Waals dispersion forces, which are essential for molecular crystals like oxalyl dihydrazide. google.comaip.org This limitation necessitates the use of dispersion-corrected DFT methods or higher-level ab initio techniques. researchgate.netresearchgate.netgoogle.comrsc.orgaip.org
Furthermore, a general challenge in computational crystal structure prediction (CSP) for organic molecules, including oxalyl dihydrazide, is the accurate prediction and ranking of metastable polymorphs. arxiv.orgresearchgate.net The energy differences between polymorphs are often very small, frequently within the typical error margin of DFT calculations (around 10-15 kJ/mol), making reliable energy ranking difficult. arxiv.org Exploring the vast conformational and packing space to identify all relevant polymorphs also poses a computational hurdle. arxiv.org
Phonon Density of States and Thermochemical Properties
Phonon contributions are significant for understanding the thermochemical properties and relative stabilities of organic crystals at finite temperatures. aip.orgnsf.govaip.orgaip.orgnih.govacs.org The phonon density of states (pDOS) provides insights into the vibrational properties of the crystal lattice, which are directly related to thermodynamic quantities like internal energy, entropy, and free energy. aip.orgnsf.govaip.orgaip.orgnih.govacs.org
Computing a well-converged pDOS using traditional periodic DFT methods and lattice dynamics can be computationally very expensive, particularly when large supercells are required to accurately capture the vibrational modes. aip.orgnsf.govaip.orgaip.orgnih.gov This computational cost is a major limitation for routine calculations of thermochemical properties for molecular crystals. aip.orgnsf.govaip.orgaip.orgnih.gov
To address this challenge, reduced-cost computational approaches have been developed and applied to systems like oxalyl dihydrazide. One such method combines density functional tight binding (DFTB) with DFT to approximate the pDOS. escholarship.orgaip.orgnsf.govaip.orgaip.orgnih.govcam.ac.ukescholarship.orgescholarship.org This composite approach leverages the computational efficiency of DFTB for calculating phonon dispersion in large supercells and corrects the frequencies based on more accurate DFT calculations at the Γ-point. aip.orgnsf.govaip.orgnih.gov
This hybrid DFT/DFTB method has been shown to reproduce DFT thermochemistry with an accuracy of approximately 1 kJ/mol for oxalyl dihydrazide polymorphs, while requiring significantly less computational effort (1-2 orders of magnitude faster) compared to full supercell DFT calculations. aip.orgnsf.govaip.orgnih.gov This allows for more feasible calculations of vibrational contributions to relative polymorph stabilities and other thermochemical properties. escholarship.orgaip.orgnsf.govaip.orgnih.govescholarship.org
| Method | Computational Cost (Relative) | Accuracy in Thermochemistry (vs full DFT) aip.orgnsf.govaip.orgnih.gov | Application to Oxalyl Dihydrazide pDOS escholarship.orgaip.orgnsf.govaip.orgaip.orgnih.govcam.ac.ukescholarship.orgescholarship.org |
| Full Supercell DFT | High | Reference | Yes (computationally expensive) aip.org |
| DFTB | Low | Lower than DFT | Yes aip.orgnsf.govaip.orgaip.orgnih.gov |
| Frequency-Shifted DFTB/DFT | Low-Medium | ~1 kJ/mol accuracy | Yes escholarship.orgaip.orgnsf.govaip.orgaip.orgnih.govcam.ac.ukescholarship.orgescholarship.org |
Vibrational contributions, including zero-point energy and thermal effects captured by the pDOS, are important for accurately predicting the relative thermodynamic stability of oxalyl dihydrazide polymorphs, especially when comparing stabilities at temperatures above 0 K. escholarship.orgaip.orgnsf.govaip.orgaip.orgnih.govacs.orgrsc.orgnsf.govrsc.org
Reaction Mechanism Elucidation via Computational Methods
Computational methods, particularly DFT, are valuable tools for investigating reaction mechanisms by mapping out reaction pathways and determining the energies of intermediates and transition states. While extensive computational studies on the solid-state properties of oxalyl dihydrazide are available, detailed computational elucidation of reaction mechanisms specifically involving oxalyl dihydrazide itself is less comprehensively covered in the provided search results. However, the compound's structure, containing hydrazide functional groups, suggests potential reactivity, particularly in condensation reactions.
DFT Studies on Reaction Pathways
DFT is widely used to study reaction pathways in organic chemistry by calculating the potential energy surface. This involves identifying reactants, products, intermediates, and transition states and determining the energy barriers between them. Such studies can provide insights into the feasibility and selectivity of a reaction.
While the provided search results highlight DFT applications in studying the solid-state properties and stability of oxalyl dihydrazide polymorphs researchgate.netresearchgate.netgoogle.comrsc.orgmdpi.comrsc.orgnsf.govrsc.orgresearchgate.netnih.govaip.orgunito.it, specific DFT studies detailing the reaction pathways of oxalyl dihydrazide itself, such as its decomposition or reactions with other molecules, were not prominently found. One result mentions DFT and computational studies in the context of oxalyl dihydrazide as a corrosion inhibitor, implying interactions with a metal surface, but does not detail the reaction mechanisms involved. researchgate.net Another discusses a copper-catalyzed C-N bond cross-coupling using a ligand derived from oxalyl dihydrazide, with the computational focus on the catalytic cycle of the cross-coupling reaction rather than the reactions of oxalyl dihydrazide itself. bohrium.com
Therefore, based on the provided information, a detailed discussion of specific DFT studies on the reaction pathways of oxalyl dihydrazide cannot be furnished.
Investigation of Hydrazone/Oxime Reaction Mechanisms
Oxalyl dihydrazide contains two hydrazide (-NH-NH₂) functional groups. Hydrazides are known to react with carbonyl compounds (aldehydes and ketones) to form hydrazones. Similarly, hydroxylamines react with carbonyl compounds to form oximes. The formation of hydrazones and oximes are related condensation reactions that involve the nucleophilic attack of the nitrogen atom of the hydrazine (B178648) or hydroxylamine (B1172632) on the carbonyl carbon, followed by elimination of water. ic.ac.uknih.gov
Computational studies have investigated the general mechanism of oxime and hydrazone formation. These studies often employ DFT to explore the potential energy surface of the reaction, including the formation of the tetrahedral intermediate and the subsequent dehydration step. ic.ac.uk For instance, computational checks have been performed on the initial nucleophilic attack step, comparing the feasibility of nitrogen versus oxygen as the attacking atom in hydroxylamine reactions. ic.ac.uk
The general mechanism for the formation of hydrazones or oximes from a carbonyl compound and a hydrazine or hydroxylamine typically involves a proton-catalyzed nucleophilic attack, formation of a tetrahedral intermediate (hemiaminal), and dehydration via protonation of the hydroxyl group and elimination of water. nih.gov Computational studies can help elucidate the transition states and energy barriers associated with these steps, providing a detailed understanding of the reaction coordinate. ic.ac.uknih.gov
While the fundamental mechanism of hydrazone formation is relevant to the reactivity of oxalyl dihydrazide due to its hydrazide groups, specific computational investigations focusing on the reaction mechanisms of oxalyl dihydrazide reacting with carbonyl compounds to form bis-hydrazones were not explicitly found in the search results. One study mentions oxalyl dihydrazide being used to modify hyaluronic acid via EDC coupling, which involves hydrazide chemistry, but does not detail the reaction mechanism computationally. diva-portal.org
Coordination Chemistry of Oxalyl Dihydrazide
Oxalyl Dihydrazide as a Ligand
Oxalyl dihydrazide can function as a ligand, coordinating to metal centers through its nitrogen and oxygen atoms. This coordination can lead to the formation of various complex structures, including chelates and macrocycles, depending on the reaction conditions and the nature of the metal ion.
Ligand Design Principles and Coordination Modes
The design principles for ligands incorporating oxalyl dihydrazide often leverage its ability to provide multiple donor sites. Oxalyl dihydrazide itself contains four potential donor atoms: two nitrogen atoms from the NH₂ groups and two oxygen atoms from the C=O groups mdpi.com. When oxalyl dihydrazide is used as a building block for Schiff bases through condensation reactions, it can introduce four additional donor atoms, potentially enhancing the coordination ability of the resulting ligand mdpi.com.
Oxalyl dihydrazide and its derivatives can exhibit diverse coordination modes. Studies have shown coordination through the azomethine nitrogen and the deprotonated phenolic oxygen in Schiff base complexes researchgate.net. In some cases, coordination occurs via the azomethine nitrogen, the carbonyl oxygen atoms, and/or phenolic oxygen atoms d-nb.info. The specific coordination mode can be influenced by factors such as the metal ion, the presence of other ligands, and the reaction conditions mdpi.comd-nb.info. For instance, EPR spectroscopy studies on copper(II) complexes with oxalyl dihydrazide have revealed bidentate {N,O} coordination, forming a five-membered chelate ring researchgate.net.
Chelate Complex Formation
Oxalyl dihydrazide readily participates in the formation of chelate complexes. The presence of adjacent donor atoms (nitrogen and oxygen) within its structure allows it to bind to a metal ion at multiple points, forming stable ring structures researchgate.net. This chelating ability is a key aspect of its coordination chemistry. For example, bidentate {N,O} coordination through the carbonyl oxygen and hydrazinic nitrogen atoms has been observed, leading to the formation of chelates researchgate.net. Schiff bases derived from oxalyl dihydrazide can also function as tetradentate ligands, forming octahedral complexes tandfonline.com. The preferred tautomeric form (keto or enol) of the Schiff base can influence the coordination of metal ions tandfonline.com.
Synthesis and Characterization of Metal Complexes
The synthesis of metal complexes with oxalyl dihydrazide and its derivatives is typically achieved through reaction of the ligand with appropriate metal salts in a suitable solvent. Various characterization techniques are then employed to confirm the structure and properties of the synthesized complexes.
Complexes with Transition Metal Ions (e.g., Cu(II), Ni(II), Co(II), Mn(II), Fe(III), UO2(VI), Zn(II))
Oxalyl dihydrazide and its Schiff base derivatives form complexes with a range of transition metal ions. Complexes with Cu(II), Ni(II), Co(II), Mn(II), Fe(III), UO₂(VI), and Zn(II) have been synthesized and characterized mdpi.comresearchgate.netscirp.orgtandfonline.comajol.info.
Studies have reported the synthesis of Schiff base complexes derived from oxalyl dihydrazide with Cu(II), Ni(II), Co(II), UO₂(VI), and Fe(III) tandfonline.com. These Schiff bases can act as dibasic tetra- or hexadentate ligands, forming mono- or binuclear complexes depending on the metal-to-ligand ratio tandfonline.com. Similarly, complexes of Mn(II), Fe(II), and Co(II) with a dihydrazone Schiff base derived from oxalyl dihydrazide have been synthesized ajol.info. These complexes were found to have a 1:2 metal-to-ligand ratio ajol.info. Chelating complexes of Fe(III), Mn(III), and Cr(III) have also been synthesized by the condensation of oxalyl dihydrazide with benzil (B1666583) in the presence of the respective trivalent metal salt ajgreenchem.com.
Data on the synthesis and properties of some metal complexes:
| Metal Ion | Ligand Derivative | Proposed Geometry | Characterization Techniques Used | Source |
| Cr(III) | Schiff base from oxalyldihydrazide and glyoxal (B1671930) | Square pyramidal | Elemental analysis, conductance, magnetic susceptibility, electronic, NMR, IR, far IR tandfonline.comtandfonline.com | tandfonline.comtandfonline.com |
| Mn(III) | Schiff base from this compound and glyoxal | Square pyramidal | Elemental analysis, conductance, magnetic susceptibility, electronic, NMR, IR, far IR tandfonline.comtandfonline.com | tandfonline.comtandfonline.com |
| Fe(III) | Schiff base from this compound and glyoxal | Square pyramidal | Elemental analysis, conductance, magnetic susceptibility, electronic, NMR, IR, far IR tandfonline.comtandfonline.com | tandfonline.comtandfonline.com |
| Cu(II) | Schiff base from this compound and salicylaldehyde | Octahedral | Elemental analysis, IR, ¹H NMR, Mass, UV-Vis, magnetic moments, electrical conductance tandfonline.com | tandfonline.com |
| Ni(II) | Schiff base from this compound and salicylaldehyde | Octahedral | Elemental analysis, IR, ¹H NMR, Mass, UV-Vis, magnetic moments, electrical conductance tandfonline.com | tandfonline.com |
| Co(II) | Schiff base from this compound and salicylaldehyde | Octahedral | Elemental analysis, IR, ¹H NMR, Mass, UV-Vis, magnetic moments, electrical conductance tandfonline.com | tandfonline.com |
| UO₂(VI) | Schiff base from this compound and salicylaldehyde | - | Elemental analysis, IR, ¹H NMR, Mass, UV-Vis, magnetic moments, electrical conductance tandfonline.com | tandfonline.com |
| Fe(III) | Schiff base from this compound and salicylaldehyde | - | Elemental analysis, IR, ¹H NMR, Mass, UV-Vis, magnetic moments, electrical conductance tandfonline.com | tandfonline.com |
| Mn(II) | Dihydrazone from this compound and piperonaldehyde | Octahedral | Physicochemical techniques, spectral analysis (UV-Vis, FTIR), elemental analysis, molar conductance, magnetic susceptibility ajol.info | ajol.info |
| Fe(II) | Dihydrazone from this compound and piperonaldehyde | Octahedral | Physicochemical techniques, spectral analysis (UV-Vis, FTIR), elemental analysis, molar conductance, magnetic susceptibility ajol.info | ajol.info |
| Co(II) | Dihydrazone from this compound and piperonaldehyde | Octahedral | Physicochemical techniques, spectral analysis (UV-Vis, FTIR), elemental analysis, molar conductance, magnetic susceptibility ajol.info | ajol.info |
| Zn(II) | Schiff base from oxaldiamide/oxalylhydrazine and pyrrol-2-carbaldehyde or salicylaldehyde | Octahedral | - tandfonline.com | tandfonline.com |
Template Condensation Reactions
Template condensation reactions are a significant method for synthesizing macrocyclic complexes involving oxalyl dihydrazide. In this method, the metal ion acts as a template, directing the condensation of oxalyl dihydrazide with another suitable organic molecule, such as a dicarbonyl compound, to form a macrocyclic ligand around the metal center tandfonline.comtandfonline.com.
Examples include the synthesis of macrocyclic complexes of trivalent chromium, manganese, and iron by the template condensation of oxalyl dihydrazide and glyoxal in a methanolic medium in the presence of the respective metal salt tandfonline.comtandfonline.com. Another example is the template condensation reaction of oxalyl dihydrazide and isatin (B1672199), which led to the formation of macrocyclic complexes with Cr(III) and Fe(III) asianpubs.orgresearchgate.net. These reactions highlight the utility of oxalyl dihydrazide in constructing complex macrocyclic architectures around metal ions.
Spectroscopic Characterization (IR, NMR, ESR, UV-Vis, Mass Spectrometry)
Spectroscopic techniques are essential for the characterization of oxalyl dihydrazide metal complexes, providing information about their structure, bonding, and properties.
Infrared (IR) Spectroscopy: IR spectroscopy is widely used to identify the functional groups involved in coordination. Shifts in characteristic vibrational bands, such as those corresponding to C=O and N-H stretching, upon complexation indicate coordination to the metal center d-nb.inforesearchgate.netajol.infoucj.org.ua. For instance, a shift in the υ(C=N) band in the FTIR spectra of dihydrazone complexes derived from oxalyl dihydrazide indicates coordination through the nitrogen atom of the azomethine group ajol.info. The appearance of new bands corresponding to M-N and M-O vibrations in the complex spectra further confirms coordination ajol.infoucj.org.ua.
NMR Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy provide detailed information about the ligand environment and coordination. Changes in chemical shifts and signal patterns upon complexation can indicate which atoms of the ligand are coordinating to the metal ion researchgate.netscirp.orgtandfonline.comtandfonline.comtandfonline.com. The disappearance of signals corresponding to exchangeable protons (e.g., N-H or O-H) upon addition of D₂O can also provide insights into coordination d-nb.info.
ESR Spectroscopy: Electron Spin Resonance (ESR) spectroscopy is particularly useful for studying complexes of paramagnetic metal ions (e.g., Cu(II)). ESR spectra can provide information about the geometry around the metal center and the nature of the metal-ligand bond researchgate.netscirp.orgajgreenchem.com. Studies on copper(II) complexes with oxalyl dihydrazide have used EPR to confirm bidentate {N,O} coordination researchgate.net.
UV-Vis Spectroscopy: Ultraviolet-Visible (UV-Vis) spectroscopy is employed to study the electronic transitions within the complexes, which can provide information about the coordination environment and geometry of the metal ion. The number, positions, and intensities of the absorption bands in the UV-Vis spectra are characteristic of the metal ion and its coordination sphere researchgate.netscirp.orgtandfonline.comajol.infoajgreenchem.comtandfonline.comtandfonline.com. For example, electronic spectra of cobalt(II) complexes have shown bands consistent with an octahedral geometry researchgate.net.
Mass Spectrometry: Mass spectrometry is used to determine the molecular weight of the complexes and to provide information about their fragmentation patterns, which can help confirm the proposed structure d-nb.inforesearchgate.nettandfonline.com.
These spectroscopic techniques, often used in combination with other analytical methods like elemental analysis, conductance measurements, and magnetic susceptibility measurements, provide comprehensive characterization of the synthesized oxalyl dihydrazide metal complexes researchgate.netscirp.orgtandfonline.comajol.infoajgreenchem.comtandfonline.comtandfonline.com.
X-ray Diffraction Analysis of Metal Complexes
Studies utilizing single-crystal X-ray diffraction have revealed the coordination modes of oxalyl dihydrazide-derived ligands. For instance, Schiff bases derived from oxalyl dihydrazide can exhibit various coordination modes with 3d transition metals like Mn(II), Ni(II), and Cu(II). mdpi.com In some cases, the ligand can coordinate in a tetradentate fashion through azomethine nitrogen and deprotonated phenolic oxygen atoms. researchgate.net The resulting complexes can display distorted octahedral geometries around the metal centers, with other ligands like water molecules or acetate (B1210297) counter anions also involved in the coordination sphere. researchgate.net
Powder X-ray diffraction (PXRD) is also employed to characterize the bulk crystalline phase of synthesized complexes. nih.gov XRD studies on metal complexes of oxaloanilic acid hydrazone, a related ligand, have shown different crystal systems, such as orthorhombic primitive for Cu(II), Ni(II), and UO₂(VI) complexes, and hexagonal primitive for Co(II) complexes. ijnrd.org
Applications of Oxalyl Dihydrazide Metal Complexes
Metal complexes of oxalyl dihydrazide and its derivatives have shown potential in several application areas, leveraging their structural and electronic properties.
Catalysis in Organic Reactions
Metal complexes of oxalyl dihydrazide-derived ligands have been explored as catalysts in various organic transformations. These complexes can act as homogeneous catalysts. ijmrsetm.com For example, Schiff base complexes derived from oxalyl dihydrazide have demonstrated catalytic activity in reactions such as the cross-coupling of arylboronic acids with N-nucleophiles. researchgate.net Nickel(II) complexes, in particular, have shown significant impact on catalytic activity in such reactions, yielding good product percentages. researchgate.net Copper(II) complexes of aroylhydrazone ligands, including those derived from oxalyl dihydrazide, have also been investigated as catalysts for the solvent-free microwave-assisted oxidation of secondary alcohols. nih.govnih.gov
Development of Metal-Organic Frameworks (MOFs)
Oxalyl dihydrazide and its modified forms can serve as organic linkers or building blocks in the construction of Metal-Organic Frameworks (MOFs). ontosight.aiwikipedia.org MOFs are porous crystalline materials formed by the coordination of metal ions or clusters with organic ligands, creating extended one-, two-, or three-dimensional structures. wikipedia.orgcube-synergy.euossila.com The ability of oxalyl dihydrazide to bridge metal centers makes it a suitable component for designing MOFs with specific pore structures and functionalities. Research explores the incorporation of such hydrazide derivatives as linkers to create MOFs with potential applications in areas like gas storage, separation, and catalysis. ontosight.aiwikipedia.orgcube-synergy.eu
Molecular Magnetism Studies
The magnetic properties of metal complexes, particularly transition metal complexes, are a significant area of research. Oxalyl dihydrazide-derived ligands can facilitate the formation of complexes with interesting magnetic behaviors, including antiferromagnetism and the potential for single-molecule magnetism. mdpi.comnih.gov
Studies on binuclear metal complexes derived from oxalyl dihydrazide-based Schiff bases have frequently reported antiferromagnetic interactions between adjacent metal ions. tandfonline.comnih.govtandfonline.com This is often indicated by magnetic moment values that are lower than the calculated values for independent metal ions. tandfonline.comnih.gov For instance, binuclear Ni(II) and Co(II) complexes with ligands derived from oxalyl dihydrazide have shown magnetic moments smaller than expected for two metal ions in octahedral geometries, suggesting antiferromagnetic coupling. tandfonline.comnih.gov Similarly, antiferromagnetic exchange interactions have been observed in multinuclear complexes featuring oxalyl dihydrazide-derived Schiff bases. mdpi.comresearchgate.net
The investigation of oxalyl dihydrazide metal complexes extends to their potential as Single Molecule Magnets (SMMs). SMMs are molecules that can retain magnetization at low temperatures, exhibiting properties typically associated with bulk magnets. While some studies on oxalyl dihydrazide-derived complexes have shown no evidence of SMM behavior based on AC susceptibility measurements, the field of molecular magnetism is actively exploring new ligands and metal combinations to achieve such properties. mdpi.comresearcher.life The design of ligands incorporating both amine and acylhydrazine Schiff base groups, derived in part from hydrazide chemistry, has led to the development of dysprosium(III) complexes exhibiting SMM behavior. rsc.org This suggests that appropriate structural design involving oxalyl dihydrazide frameworks could potentially lead to SMM properties in suitable metal complexes.
Advanced Materials Science Applications of Oxalyl Dihydrazide
Polymer Chemistry and Cross-linking Applications
Oxalyl dihydrazide is utilized in polymer chemistry primarily as a cross-linking agent. chemimpex.comchemfineinternational.cn Its ability to react with polymers containing carbonyl groups, such as ketone or aldehyde groups, and/or epoxy groups allows for the formation of cross-linked polymer networks. google.comgoogle.com This cross-linking process can enhance the material's strength and durability. chemimpex.comchemfineinternational.cn Dihydrazides, including oxalyl dihydrazide, are effective curing agents for epoxy resins and crosslinking agents for acrylics. ac-catalysts.comotsukac.co.jp
Coatings and Adhesives
In the realm of coatings and adhesives, oxalyl dihydrazide acts as a cross-linking agent in the production of polymers used in these applications. chemimpex.comchemfineinternational.cn This contributes to improving the strength and durability of the resulting coatings and adhesives. chemimpex.comchemfineinternational.cn Hydrazide compounds, functioning as latent curing agents for epoxies, are employed in products like paints and adhesives. otsukac.co.jp They can also serve as crosslinking agents for acrylic emulsions containing ketone groups. otsukac.co.jp The post-curing properties can be controlled by selecting different hydrazide compounds. otsukac.co.jp Epoxy resins, often cured with dihydrazides, are extensively used in adhesives and coatings due to their good adhesive qualities and mechanical properties. researchgate.netgoogle.com
Nanomaterials Synthesis
Oxalyl dihydrazide plays a role in the synthesis of various nanomaterials, particularly as a fuel in combustion synthesis and as a control agent for material properties. mdpi.comresearchgate.net
Fuel in Solution Combustion Synthesis of Ferrite (B1171679) Nanoparticles
Solution combustion synthesis (SCS) is an energy-efficient method for producing nanoscale materials, including oxides. mdpi.comresearchgate.netrsc.org Oxalyl dihydrazide is used as a fuel in the solution combustion synthesis of ferrite nanoparticles. mdpi.comresearchgate.netjetir.orgtheiet.org This method allows for the synthesis of nano-sized and single-phase ferrite materials at lower temperatures and in shorter times compared to conventional ceramic methods. jetir.org The combustion process dissipates heat, which helps prevent particle aggregation, facilitating the synthesis of nanoparticles. jetir.org For example, oxalyl dihydrazide has been used as a fuel in the SCS of Ni-Cs-Zn ferrites and Co₀.₅M₀.₅Fe₂O₄ (M = Mn, Ni, and Zn) ferrites. mdpi.comresearchgate.netjetir.org The resulting ferrites can exhibit cubic spinel structures and nanocrystalline natures. researchgate.nettheiet.org
Table 1: Examples of Ferrite Nanoparticles Synthesized Using Oxalyl Dihydrazide as Fuel in SCS
| Ferrite Composition | Characteristics | Reference |
| Co₀.₅Me₀.₅Fe₂O₄ (Me = Mn, Zn) | Well-crystalline, 25-30 nm particle size, ferromagnetic | mdpi.com |
| Ni₀.₇₅₋ₓCs₀.₂₅ZnₓFe₂O₄ | Nano-sized, single-phase, spinel structure | jetir.org |
| CoFe₂O₄ and Co₀.₅M₀.₅Fe₂O₄ (M = Mn, Ni, Zn) | Nanocrystalline, cubic spinel structure, microporous | researchgate.net |
| Ni₁₋ₓZnₓFe₂O₄ | Nano-sized, single phase cubic nanocrystalline | theiet.org |
Control Agent for Nitrogen Vacancies in Graphitic Carbon Nitride (g-C₃N₄)
Oxalyl dihydrazide has been introduced as an environmental atmosphere control agent for the synthesis of graphitic carbon nitride (g-C₃N₄) with increased crystallinity and nitrogen vacancies. researchgate.netresearchgate.netsemanticscholar.org Nitrogen vacancies and increased crystallinity are strategies to enhance the photocatalytic activity of g-C₃N₄. researchgate.netresearchgate.net The thermal decomposition of oxalyl dihydrazide can lead to the liberation of H₂ and generate heat, contributing to the formation of defects in g-C₃N₄. semanticscholar.org The increased crystallinity and nitrogen vacancies can improve interlayer and intralayer exciton (B1674681) dissociation and charge transfer, respectively, and modulate the electronic band structure to enhance visible light harvesting. researchgate.netresearchgate.net Studies have shown that g-C₃N₄ synthesized with oxalyl dihydrazide as a control agent exhibited improved photocatalytic efficiency for the degradation of tetracycline (B611298) hydrochloride and sulfamethoxazole. researchgate.net
Table 2: Photocatalytic Performance of g-C₃N₄ (ODH-CN2) Synthesized with Oxalyl Dihydrazide
| Target Substance | Degradation Efficiency | Time (min) | Improvement over traditional g-C₃N₄ | Reference |
| Tetracycline hydrochloride (TC-HCl) | 79.9% | 60 | 39.8% higher | researchgate.net |
| Sulfamethoxazole (SMZ) | 91.5% | 120 | 36.7% higher | researchgate.net |
Additionally, the visible-light photocatalytic H₂ evolution rate of g-C₃N₄ synthesized with oxalyl dihydrazide was approximately four times higher than that of traditional g-C₃N₄. researchgate.net
Energetic Materials Research and Development
Oxalyl dihydrazide is utilized in the formulation of certain energetic compounds and is considered a high-nitrogen specialty chemical valued in energetic materials development. chemimpex.comchemfineinternational.cn
High-Nitrogen Specialty Chemicals
As a high-nitrogen specialty chemical, oxalyl dihydrazide is important in the research and development of energetic materials. chemfineinternational.cn Its structure, containing two hydrazide groups, contributes to its high nitrogen content. chemfineinternational.cn Oxalyl dihydrazide can be used in the preparation of high-energy compounds and has applications as an oxidizer in rocket propellants and in the preparation of incendiary fusion explosives. nanotrun.com Derivatives of oxalyl dihydrazide, such as oxalylhydrazinium nitrate (B79036) (OHN) and dinitrate (OHDN), synthesized by protonation with nitric acid, have been investigated as potential ingredients in energetic formulations due to their low sensitivities and favorable detonation and propulsion parameters. tandfonline.comat.ua
Oxalylhydrazinium Nitrate and Dinitrate
Oxalyl dihydrazide can be protonated with nitric acid to synthesize organic nitrate salts, specifically oxalylhydrazinium nitrate (OHN) and oxalylhydrazinium dinitrate (OHDN). researchgate.netat.ua This synthesis route is noted for being cost-effective and capable of high yields. researchgate.netat.ua These compounds have been explored for their potential as energetic materials. researchgate.netat.ua
Characterization of OHN and OHDN has involved techniques such as low-temperature X-ray diffraction (XRD), nuclear magnetic resonance (NMR), and vibrational spectroscopy. researchgate.netat.ua Studies have investigated their thermal stability and sensitivity to external forces. researchgate.netat.ua For instance, the thermal stability was assessed using differential scanning calorimetry (DSC). researchgate.netat.ua OHN has shown compatibility with common energetic materials like TNT, DNAN, and RDX. researchgate.netat.ua
Theoretical calculations, using methods like the EXPLO5.05 code, have been performed to determine their detonation and propulsion parameters, comparing them to established insensitive explosives. researchgate.netat.ua Notably, these organic nitrate salts have demonstrated low sensitivities. researchgate.netat.ua Furthermore, they exhibit smokeless combustion, suggesting their suitability as components in smokeless propellants for applications such as guns or rockets. at.ua Mixtures with aluminum have shown even higher calculated specific impulses. at.ua
Surface Modification and Immobilization
Oxalyl dihydrazide is utilized in surface modification and immobilization strategies, particularly for creating reactive surfaces capable of binding biomolecules. researchgate.netresearchgate.netnih.govresearchgate.net The presence of hydrazide functionalities allows for reactions with carbonyl groups, forming stable hydrazone linkages. researchgate.netgoogle.comresearchgate.netnih.gov This reactivity is leveraged in various applications, including the functionalization of microfluidic chips and the immobilization of proteins. researchgate.netresearchgate.netnih.govresearchgate.net
Microfluidic Chip Surface Derivatization
Oxalyl dihydrazide has been employed as a crosslinker for the surface modification of microfluidic chips, notably those made from poly(methyl methacrylate) (PMMA). researchgate.netresearchgate.netnih.govresearchgate.net This process typically involves initial surface functionalization of the PMMA, such as through UV irradiation to introduce carboxylic acid groups. researchgate.net Subsequently, oxalyl dihydrazide is reacted with these carboxylic acid groups, often in the presence of coupling agents like EDC/NHS, to immobilize the hydrazide functionalities onto the chip surface. researchgate.net
X-ray photoelectron spectroscopy (XPS) has been used to characterize the surface modification steps, confirming the successful attachment of hydrazide groups by detecting an increase in nitrogen content after oxalyl dihydrazide incubation. Atomic force microscopy (AFM) provides further insight into the surface roughness changes throughout the modification process. researchgate.netrsc.org
This hydrazide-derivatized surface is then capable of reacting with carbonyl-containing molecules, such as oxidized proteins, through the formation of hydrazone bonds. researchgate.netresearchgate.net This forms the basis for applications like the enrichment of carbonylated proteins within microfluidic devices. researchgate.netresearchgate.netnih.gov
Protein Immobilization via Hydrazone Linkages
Oxalyl dihydrazide serves as a crosslinker for the immobilization of proteins onto modified surfaces through the formation of hydrazone linkages. researchgate.netresearchgate.netnih.govgoogle.comnih.gov This method is particularly useful for capturing proteins that contain carbonyl groups, such as those that have undergone carbonylation due to oxidative stress. nih.gov The immobilized oxalyl dihydrazide on a substrate reacts with the aldehyde or ketone moieties present on the protein, creating a stable covalent attachment. researchgate.netgoogle.com
Studies have demonstrated the effectiveness of oxalyl dihydrazide-immobilized surfaces for capturing carbonylated proteins from solutions flowing through microchannels. researchgate.netresearchgate.netnih.gov For example, a proof-of-principle study showed that a PMMA microchip modified with oxalyl dihydrazide could capture a significant amount of carbonylated protein from a continuous flow. nih.gov The specificity of this immobilization method for oxidized proteins has also been demonstrated. nih.gov The hydrazone bond formed can often be reversed under specific conditions, such as treatment with formic acid, allowing for the elution of captured proteins.
The use of oxalyl dihydrazide in creating surfaces for protein immobilization via hydrazone linkages is a valuable technique in the development of biosensors, analytical devices, and platforms for protein enrichment and study. researchgate.netresearchgate.netnih.govresearchgate.net
Reactivity and Reaction Chemistry of Oxalyl Dihydrazide
Condensation Reactions
Oxalyl dihydrazide readily undergoes condensation reactions, particularly with carbonyl compounds like aldehydes and ketones. chemimpex.comcdnsciencepub.com These reactions are fundamental in the synthesis of various nitrogen-containing compounds. chemimpex.com
Hydrazone Formation
A key condensation reaction involving oxalyl dihydrazide is the formation of hydrazones. chemimpex.comsoeagra.com This reaction occurs between the amino groups of oxalyl dihydrazide and the carbonyl groups of aldehydes or ketones. soeagra.com The mechanism of hydrazone formation typically involves the nucleophilic attack of the hydrazine (B178648) nitrogen on the carbonyl carbon, followed by proton transfer and elimination of water. soeagra.com
Oxalyl dihydrazide can react with two equivalents of an aldehyde or ketone to form a dihydrazone. cdnsciencepub.com For example, the reaction between oxalyl dihydrazide and aliphatic aldehydes or substituted benzaldehydes yields oxalyl dihydrazones. cdnsciencepub.com Similarly, reactions with ketones like acetone (B3395972) and methyl ethyl ketone also produce dihydrazones. cdnsciencepub.com
Data for some oxalyl dihydrazones prepared from the reaction with carbonyl compounds: cdnsciencepub.com
| Carbonyl Compound | Oxalyl Dihydrazone Product | Melting Point (°C) |
| o-chlorobenzaldehyde | Oxalyl di(o-chlorobenzaldehyde)hydrazone | 271 |
| Anisaldehyde | Oxalyl di(anisaldehyde)hydrazone | Not specified |
| Acetone | Oxalyl di(acetone)hydrazone | Not specified |
| Methyl ethyl ketone | Oxalyl di(methyl ethyl ketone)hydrazone | Not specified |
High yields of dihydrazones can be obtained from aliphatic aldehydes and oxalyl dihydrazide, although a greater excess of aldehyde may be required compared to reactions with carbohydrazide. cdnsciencepub.com The reaction with substituted benzaldehydes in 50% aqueous ethanol (B145695) with a 2:1 ratio also gives high yields. cdnsciencepub.com
Oxalyl dihydrazide can also be used to synthesize macrocyclic complexes through template condensation reactions with isatin (B1672199) in the presence of trivalent metal salts like chromium(III) and iron(III). asianpubs.org
Reactions with Carbonyl-Containing Compounds
Beyond simple aldehydes and ketones, oxalyl dihydrazide shows high reactivity towards a variety of carbonyl-containing compounds. ontosight.ai This reactivity is exploited in various synthetic applications. For instance, it reacts with 3,5-di-tertiary-butyl-4-hydroxy aryl carbonyl compounds to form condensation products that can act as stabilizers for polyethylene (B3416737), particularly against oxidative degradation and in the presence of copper. google.com The reaction product of benzaldehyde (B42025) and oxalyl dihydrazide, N,N' dibenzal (oxalyl dihydrazide), is also used as a stabilizer in polyethylene and ethylene (B1197577) propylene (B89431) insulation. google.com The synthesis of these condensation products typically involves reacting one mole of oxalyl dihydrazide with two moles of the carbonyl compound in a solvent like ethanol or dimethyl sulfoxide. google.com
Oxalyl dihydrazide can also react with natural monoterpene ketones, potentially forming mono-, di-, and polynuclear complexes. researchgate.net A chiral carvone (B1668592) dihydrazone has been synthesized by reacting oxalyl dihydrazide with (s)-carvone. researchgate.net
Derivatization Strategies
The reactivity of oxalyl dihydrazide allows for its use in derivatization strategies, particularly in analytical chemistry and metabolomics.
Labeling for LC-MS Metabolomics
Chemical derivatization is a valuable technique in LC-MS metabolomics to enhance the detection and analysis of metabolites. mdpi.com Hydrazide reagents, including oxalyl dihydrazide derivatives, can react with carbonyl groups in metabolites to form Schiff bases (hydrazones), improving ionization efficiency and chromatographic separation. mdpi.com
While the search results specifically mention dansylhydrazine (DnsHz) and N,N-diethyldansulfonyl hydrazide (Dens-HZ) for labeling carboxylic acids and dual derivatization in LC-MS metabolomics, and the use of oxalyl chloride in conjunction with these reagents nih.govnih.govmdpi.com, they also indicate that hydrazide-based reactive matrices can be used for the sensitive detection of aldehydes and ketones by MALDI mass spectrometry imaging through on-tissue chemical derivatization. researchgate.net The principle involves reacting the hydrazide functionality with carbonyl compounds. This suggests that oxalyl dihydrazide, with its two hydrazide groups, could potentially be incorporated into derivatization strategies for carbonyl-containing metabolites in LC-MS or related techniques, although direct examples of oxalyl dihydrazide itself being used as a labeling reagent in LC-MS metabolomics for this purpose were not explicitly found in the provided snippets. The reactivity with carbonyls is well-established. ontosight.aicdnsciencepub.com
Oxidation Reactions
Oxalyl dihydrazide itself can participate in oxidation reactions or be involved in processes that utilize its oxidizing potential. It is described as a high-energy oxidant with good combustion properties, used as an oxidizer in rocket propellants and in the preparation of incendiary fusion explosives. nanotrun.com It can also be used for oxidation reactions in organic synthesis. nanotrun.com
In a modified solution combustion technique for synthesizing hybrid oxides, oxalyl dihydrazide has been used as a fuel. When used as a fuel in the synthesis of CeO₂–Al₂O₃–CeAlO₃ hybrid oxides, the solids were found to catch fire spontaneously, releasing a large volume of gases.
Reactions with Oxalyl Chloride in Organic Synthesis
Oxalyl chloride is a highly reactive acyl chloride derived from oxalic acid. wikipedia.orgdergipark.org.tr It is widely used in organic synthesis for various transformations, including the synthesis of acid chlorides, oxidation of alcohols (Swern oxidation), and ring closure reactions. wikipedia.orgdergipark.org.trcenmed.comwikiwand.com
While oxalyl dihydrazide is a derivative of oxalic acid and hydrazine, and oxalyl chloride is the diacyl chloride of oxalic acid wikipedia.org, reactions between oxalyl dihydrazide and oxalyl chloride are not extensively detailed in the provided search results. However, oxalyl chloride is used in derivatization strategies that involve hydrazides, such as the preparation of dansylhydrazine and N,N-diethyldansulfonyl hydrazide for LC-MS metabolomics labeling of fatty acids. nih.govmdpi.com In these cases, oxalyl chloride is likely used to activate a carboxylic acid or in the synthesis of the labeling reagent itself, which then reacts with the target molecule.
Oxalyl chloride is also used in reactions with other nitrogen-containing compounds like cyanoacetyl hydrazide and N,N'-diarylcarbazone to synthesize oxalohydrazide and parabanic acid derivatives. dergipark.org.trdergipark.org.tr It is also involved in reactions with diosgenin (B1670711) and hydrazines or hydrazones in the synthesis of spirostene-pyrazole conjugates. mdpi.com These examples highlight the role of oxalyl chloride in reactions with various nitrogen functionalities, suggesting a potential, albeit not explicitly detailed in the context of reacting directly with oxalyl dihydrazide in the provided snippets, for reactions with the hydrazide groups of oxalyl dihydrazide under specific conditions.
Analytical and Spectroscopic Characterization Techniques in Oxalyl Dihydrazide Research
Vibrational Spectroscopy (FT-IR, Raman)
Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman spectroscopy, is a powerful tool for identifying functional groups and understanding the molecular structure and bonding within a compound like oxalyl dihydrazide. These techniques measure the vibrations of atoms within a molecule, providing a unique spectral fingerprint. FT-IR spectroscopy involves the absorption of infrared radiation, while Raman spectroscopy relies on the inelastic scattering of light. The combination of both techniques often provides complementary information, as different molecular vibrations may be active in IR or Raman spectra.
Research on related hydrazide derivatives has utilized FT-IR and FT-Raman spectroscopy to analyze molecular structures and confirm theoretical calculations of vibrational frequencies. For instance, studies on (E)-N′-(thiophen-2-ylmethylene) nicotinohydrazide employed both techniques to analyze its vibrational modes in the solid phase, comparing experimental data with calculated wavenumbers using Density Functional Theory (DFT) . This approach allows for detailed interpretation of the spectra based on the total energy distribution of the normal modes . Similarly, FT-IR spectroscopy has been used in the characterization of modified materials incorporating dihydrazides, such as adipic dihydrazide-modified kapok fibers researchgate.net. The application of FT-IR and Raman spectroscopy provides crucial data for confirming the presence of specific bonds and functional groups within oxalyl dihydrazide and its derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is essential for determining the molecular structure and connectivity of organic compounds by analyzing the magnetic properties of atomic nuclei, particularly ¹H and ¹³C. ¹H NMR provides information about the different types of hydrogen atoms and their environments within the molecule, while ¹³C NMR reveals the distinct carbon atoms.
For oxalyl dihydrazide, ¹H NMR spectra show characteristic signals corresponding to the protons of the NH and NH₂ groups. In one study, the ¹H NMR spectrum of oxalyldihydrazide (compound 1) in DMSO-d₆ exhibited two singlets at 9.93 ppm and 4.47 ppm, assigned to the NH and NH₂ protons, respectively at.ua. ¹³C NMR spectroscopy provides signals for the carbon atoms, particularly the carbonyl carbons. The ¹³C NMR spectrum of this compound (compound 1) showed a signal at 158.4 ppm for the carbonyl carbon at.ua. Upon protonation to form oxalylhydrazinium nitrate (B79036) and dinitrate salts, the ¹³C NMR signal for the carbonyl group shifts at.ua. For oxalylhydrazinium nitrate, the signal was observed at 157.7 ppm, and for the dinitrate, it was at 157.3 ppm at.ua. These chemical shifts are indicative of the electronic environment of the carbon atoms and how it is affected by protonation. NMR spectroscopy is a key technique for confirming the successful synthesis and structural integrity of oxalyl dihydrazide and its related compounds.
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Solvent |
|---|---|---|---|
| Oxalyl dihydrazide (1) | 9.93 (NH), 4.47 (NH₂) | 158.4 (C=O) | DMSO-d₆ |
| Oxalylhydrazinium nitrate (2) | 8.28 (broad s) | 157.7 (C=O) | Not specified |
| Oxalylhydrazinium dinitrate (3) | 10.58 (broad s) | 157.3 (C=O) | Not specified |
Mass Spectrometry (ESI-MS, LC-MS)
Mass spectrometry (MS), often coupled with liquid chromatography (LC-MS), is used to determine the molecular weight of a compound and to gain information about its fragmentation pattern, which can aid in structural elucidation. Electrospray ionization mass spectrometry (ESI-MS) is a common technique for analyzing polar molecules like oxalyl dihydrazide.
While specific experimental ESI-MS or LC-MS data for oxalyl dihydrazide were not extensively detailed in the provided search results, PubChem provides predicted mass spectral data. The predicted monoisotopic mass for oxalyl dihydrazide (C₂H₆N₄O₂) is 118.04907 Da uni.lu. Predicted collision cross-section values for various adducts, such as [M+H]⁺, [M+Na]⁺, and [M-H]⁻, are also available uni.lu. LC-ESI-MS/MS is a prominent technique for analyzing small molecules, and chemical derivatization can be used to enhance ionization efficiency and detectability ddtjournal.com. Studies on other compounds have utilized LC-ESI-MS/MS for identification and characterization based on pseudomolecular and fragmentation ions nih.gov. The application of MS techniques to oxalyl dihydrazide would typically involve identifying the molecular ion peak and analyzing fragment ions to confirm its structure and purity.
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 119.05635 | 121.8 |
| [M+Na]⁺ | 141.03829 | 126.8 |
| [M+NH₄]⁺ | 136.08289 | 127.3 |
| [M+K]⁺ | 157.01223 | 125.4 |
| [M-H]⁻ | 117.04179 | 121.0 |
| [M+Na-2H]⁻ | 139.02374 | 123.6 |
| [M]⁺ | 118.04852 | 121.3 |
| [M]⁻ | 118.04962 | 121.3 |
Predicted data for Oxalyl dihydrazide (CID 13826) from PubChem uni.lu.
X-ray Diffraction (XRD) for Crystal Structure Elucidation
X-ray Diffraction (XRD) is a fundamental technique for determining the crystal structure of solid compounds. By analyzing the diffraction pattern produced when X-rays interact with a crystalline sample, researchers can determine the arrangement of atoms in the crystal lattice, including bond lengths, bond angles, and intermolecular interactions such as hydrogen bonds.
XRD has been successfully applied to elucidate the crystal structure of oxalyl dihydrazide and its derivatives. Studies have investigated the polymorphism of oxalyl dihydrazide, reporting the existence of multiple polymorphic forms cardiff.ac.uk. Time-resolved powder X-ray diffraction has been used to study the behavior and reactivity of oxalyl dihydrazide at high temperatures cardiff.ac.uk. Single-crystal X-ray diffraction has been employed to determine the molecular and crystal structures of oxalyl dihydrazide-derived compounds, such as N1,N2-dimethylethanedihydrazide iucr.org and coordination compounds featuring oxalyl dihydrazide-derived Schiff bases mdpi.com. These studies provide precise information about the spatial arrangement of atoms and the nature of intermolecular interactions, such as hydrogen bonding networks, which play a significant role in the solid-state properties of oxalyl dihydrazide and its salts at.ua. Crystal data and refinement details are typically reported, including space group, unit cell parameters, and R-factors mdpi.com.
Thermal Analysis (TGA, DSC)
Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are crucial for investigating the thermal stability, phase transitions, and decomposition behavior of materials. TGA measures the change in mass of a sample as a function of temperature or time, providing information about decomposition processes and the presence of volatile components. DSC measures the heat flow into or out of a sample as it is heated or cooled, allowing for the determination of melting points, crystallization temperatures, glass transition temperatures, and reaction enthalpies.
Oxalyl dihydrazide and its energetic derivatives have been characterized using TGA and DSC. Studies have investigated the thermal decomposition process and evaluated the stability of different forms of related molecules researchgate.net. DSC measurements have been used to study the thermal stability of oxalylhydrazinium nitrate and dinitrate, synthesized from oxalyl dihydrazide at.ua. TGA and DSC have also been applied to investigate the thermal behavior and decomposition kinetics of energetic materials incorporating oxalyl dihydrazide derivatives researchgate.net. For example, bis(2,2,2-trinitroethyl)oxalate (BTNEOx), prepared from oxalyl chloride and hydrazide, was characterized by TGA and DSC, revealing its melting temperature at 104.1 °C and a maximum peak temperature at 200.6 °C researchgate.net. These techniques provide vital data for assessing the thermal safety and performance of oxalyl dihydrazide-based materials.
Electron Microscopy (FESEM, TEM)
Electron microscopy techniques, such as Field Emission Scanning Electron Microscopy (FESEM) and Transmission Electron Microscopy (TEM), are used to study the surface morphology, microstructure, and in some cases, the internal structure of materials at high resolution. FESEM provides high-resolution images of the sample surface, revealing details about particle size, shape, and texture. TEM allows for imaging at even higher magnifications, providing information about the internal structure, crystallinity, and defects of materials.
While specific FESEM or TEM images of pure oxalyl dihydrazide were not prominently featured in the provided search results, these techniques are routinely used in the characterization of materials, including those that may incorporate oxalyl dihydrazide derivatives. For example, Scanning Electron Microscopy (SEM) has been used to check the crystal morphology of energetic oxidizers prepared using reactions involving hydrazide researchgate.net. FESEM is recognized for its ability to produce high-resolution, three-dimensional images of material surfaces improvedpharma.com. TEM is typically used for ultrastructural studies, providing the highest possible resolution mdpi.com. Both FESEM and TEM are valuable tools for examining the morphology and microstructure of oxalyl dihydrazide crystals or formulated materials containing oxalyl dihydrazide, which can influence their physical and chemical properties.
Potentiometric Methods (ISE, pH-metric)
Potentiometric methods, including those utilizing Ion-Selective Electrodes (ISE) and pH-metry, are valuable techniques for studying the acid-base properties of compounds and their interactions with metal ions in solution. Potentiometric titration, a volumetric method measuring the potential between two electrodes as a function of added reagent volume, is commonly used to determine the concentration of analytes and can also be applied to determine dissociation and complexation constants. shodhsagar.comuniver.kharkov.ua This method is preferred over manual titrations due to its higher accuracy and precision, and it is easily adaptable to automation. shodhsagar.com
Research involving oxalyl dihydrazide and its derivatives has utilized potentiometric methods to investigate their coordinating properties with metal ions in aqueous solutions. Studies have explored the complexing ability of hydrazides, including oxalodihydrazide, towards metal ions like copper(II) using potentiometric (ISE, pH-metric) and spectroscopic (UV-Vis, EPR) methods. researchgate.netresearchgate.net These studies aim to determine the speciation models and understand the complex formation at different pH levels. researchgate.netresearchgate.net For instance, research on the complexing properties of oxalodihydrazide with copper(II) in aqueous solution employed potentiometric (ISE, pH-metric) methods to determine coordination properties and speciation models. researchgate.net These studies indicated that due to metal-promoted deprotonation, complexes can form at low pH, with coordination involving one, two, or three ligand molecules. researchgate.net
Potentiometric titrations have also been used in the context of determining the copper content in materials using an this compound photometric method. This method involves the formation of a violet-coloured copper-oxalyl-dihydrazide complex at a specific pH range (8.8 to 9.3), with the optimum pH obtained by adding a controlled amount of ammonia. iteh.ai A pH meter is used to check and adjust the pH to the required range during the preparation of calibration curves for this photometric method.
UV-Visible Spectroscopy
UV-Visible (UV-Vis) spectroscopy is a widely used technique to study the electronic transitions within a molecule, providing information about its electronic structure and the presence of chromophores. It is often employed to characterize organic ligands and their metal complexes. The electronic absorption spectrum of a compound indicates the percentage of absorption in a defined wavelength range and can reveal details about the structure of the molecules. isroset.org
In the research of oxalyl dihydrazide and its derivatives, UV-Vis spectroscopy has been extensively used for characterization. Electronic spectra of ligands and their metal complexes are commonly measured in the UV/Vis range. scirp.orgscirp.org For example, studies on Schiff base ligands derived from oxalyl dihydrazide and their metal complexes have utilized UV-Vis spectroscopy as part of their characterization. nih.govresearchgate.net These studies recorded electronic spectra to help determine the structural configuration and geometry of the metal centers in the complexes. researchgate.netmcmed.us
UV-Vis spectroscopy has also been applied to study the reactions and behavior of oxalyl dihydrazide derivatives in solution. For instance, UV-Vis monitoring has been used to observe the disappearance of hydrazide anions and the appearance of intermediates and stable products during reactions in basic solutions. researchgate.net Shifts in the maximum absorbance wavelength (λmax) observed in UV-Vis spectra at different pH values can indicate ionization of the compounds. researchgate.net
Furthermore, UV-Vis spectroscopy is a key technique in the this compound photometric method for determining copper content. iteh.aiacs.org This method relies on the photometric measurement of the violet-coloured copper-oxalyl-dihydrazide complex at a specific wavelength, typically around 540 nm. iteh.ai
| Compound | Solvent/Medium | pH | λmax (nm) | Observation/Indication | Source |
| Oxalic acid dihydrate (for comparison) | Not specified | N/A | 237 | Lower cut-off wavelength | isroset.org |
| Oxalyl hydrazide derivative (1a) | Aqueous solution | 7 | 270-280 | researchgate.net | |
| Oxalyl hydrazide derivative (1a) | Aqueous solution | 10.5 | 310-340 | Shift due to ionization | researchgate.net |
| Hydrazide anion | Aqueous basic solution | 10.5 | 310-340 | Disappearance during reaction | researchgate.net |
| Intermediate product | Aqueous basic solution | N/A | 270 | Appearance during reaction | researchgate.net |
| Stable products (including arylazo) | Aqueous basic solution | N/A | UV and 420 | Formation during reaction | researchgate.net |
| Copper-oxalyl-dihydrazide complex | Aqueous solution | 8.8-9.3 | ~540 | Violet colour, used for copper determination | iteh.ai |
X-ray Photoelectron Spectroscopy (XPS)
X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive technique used to analyze the elemental composition and chemical states of the outermost layers (typically ~10 nm) of a material. carleton.edunih.govbris.ac.uk It is a non-destructive method that can identify elements present on the surface (except hydrogen and helium) and provide information about their chemical environment by measuring the binding energies of emitted photoelectrons. carleton.edunih.gov Small shifts in binding energies can indicate the nature and strength of chemical bonds. carleton.edu
While the search results did not provide specific detailed XPS spectra or data directly for oxalyl dihydrazide itself, XPS is a relevant technique in the broader field of materials science and coordination chemistry where oxalyl dihydrazide derivatives are studied. XPS is routinely used to determine surface composition, relative elemental abundances, and chemical states of polyvalent ions. carleton.edu It is particularly useful for studying surface-mediated processes such as catalysis, corrosion, and the characterization of thin films and coatings. carleton.eduthermofisher.com Given that oxalyl dihydrazide is used as a building block for ligands and in the synthesis of various materials, XPS could be applied to characterize the surface chemistry of these resulting materials or complexes.
For example, XPS has been used in the characterization of covalent organic frameworks (COFs) synthesized using oxalyl dihydrazide as a linker. researchgate.net In such studies, XPS analysis of elements like nitrogen (N 1s) and sulfur (S 2p) can provide insights into the chemical bonding and composition of the COF materials. researchgate.net While the provided context mentions XPS analysis in the context of COFs synthesized with oxalyl dihydrazide, it does not offer specific XPS data for oxalyl dihydrazide itself. researchgate.net
XPS surveys can provide an inventory of all elements present on material surfaces, and high-resolution scans of specific peaks can reveal the fine structure related to the bound state of elements. carleton.edu The interpretation of XPS spectra often involves comparing observed binding energies to databases to identify elements and their chemical states. carleton.edubris.ac.ukntu.edu.tw
Emerging Research Directions and Future Outlook for Oxalyl Dihydrazide
Development of Novel Oxalyl Dihydrazide-Based Reagents
Oxalyl dihydrazide is a key precursor in the synthesis of various nitrogen-containing compounds, including hydrazones, which are important in agrochemicals and pharmaceuticals chemimpex.com. Its ability to act as a building block makes it valuable in pharmaceutical research and development chemimpex.com. Beyond its role in synthesizing known classes of compounds, ODH is being explored for the development of novel reagents. For instance, oxalyldihydrazide-derived Schiff bases are being investigated as versatile ligands in coordination chemistry mdpi.comresearcher.liferesearchgate.net. These Schiff bases, formed by the condensation of oxalyl dihydrazide with aldehydes or ketones, introduce multiple donor atoms (nitrogen and oxygen), potentially enhancing their coordination ability with metal ions mdpi.com. This increased coordination potential can lead to the formation of novel metal complexes with tailored properties mdpi.com.
Furthermore, ODH has been utilized in the synthesis of 1,n-bis-(4-amino-5-mercapto-1,2,4-triazol-3-yl) alkanes, which are compounds carrying the 4-amino-5-mercapto-1,2,4-triazol-3-yl scaffold dntb.gov.ua. This synthesis uses dihydrazides of dicarboxylic acids, including oxalic acid dihydrazide, as starting materials dntb.gov.ua. The exploration of ODH in creating such diverse nitrogen-rich heterocycles highlights its potential in developing new reagent scaffolds for various chemical transformations and material syntheses.
Exploration in Advanced Catalysis and Sustainable Chemistry
The potential of oxalyl dihydrazide as a ligand in coordination chemistry opens avenues for its use in catalysis chemimpex.com. Metal complexes incorporating oxalyl dihydrazide or its derivatives can exhibit unique catalytic properties. Research has shown the synthesis and characterization of transition metal complexes with dihydrazone Schiff bases derived from this compound and piperonaldehyde, indicating their potential in various applications, including biological activity ajol.info.
The application of ODH in catalysis aligns with the principles of sustainable chemistry, which aims to develop environmentally friendly chemical processes sustainablechemistrycatalyst.orgsciltp.comuniv-cotedazur.eunccr-catalysis.ch. While direct examples of ODH as a catalyst in large-scale sustainable processes are still emerging, its role as a ligand in metal-catalyzed reactions can contribute to developing more efficient and selective catalytic systems, potentially reducing waste and energy consumption. The exploration of novel direct liquid fuel cells feeding on oxalyl dihydrazide also points towards its potential in sustainable energy applications researchgate.net. This research evaluates potential anode catalysts for the electrochemical oxidation of ODH, suggesting its consideration as a fuel source researchgate.net.
Integration with Artificial Intelligence and Machine Learning in Material Design
The integration of artificial intelligence (AI) and machine learning (ML) in material design is a rapidly advancing field, revolutionizing the discovery and optimization of materials with desired properties mdpi.comresearchgate.netarxiv.orgrsc.orgmdpi.com. While specific studies directly detailing the integration of AI/ML with oxalyl dihydrazide in material design are not extensively reported in the provided search results, the general principles of this field can be applied to ODH-based materials.
AI and ML algorithms can analyze vast datasets of material properties, structures, and synthesis conditions to identify patterns and predict the properties of new materials mdpi.comrsc.org. Given the use of oxalyl dihydrazide in synthesizing polymers, metal complexes, and other materials chemimpex.commdpi.comajol.info, AI/ML could potentially be used to:
Predict the properties of novel ODH-derived polymers or coordination compounds based on their structure.
Optimize the synthesis pathways for ODH-based materials to achieve desired characteristics.
Identify potential new applications for ODH by analyzing its structural features and known reactivity against databases of material properties.
The development of autonomous experimentation systems in materials development further highlights the potential for AI/ML to accelerate the discovery process for ODH-based materials mdpi.com.
Computational Chemistry for Predictive Material Properties
Computational chemistry plays a crucial role in predicting and understanding the properties of materials at the molecular level rsc.org. Techniques such as Density Functional Theory (DFT) are widely used to calculate various properties of crystals, including mechanical, dielectric, and physiochemical characteristics rsc.org. These computational methods can help in distinguishing and rationalizing polymorphic behavior and identifying polymorphs by their unique mechanical properties rsc.org.
For oxalyl dihydrazide, computational chemistry can be applied to:
Predict its spectroscopic properties, aiding in experimental characterization.
Study its electronic structure and reactivity, providing insights into its behavior in different reactions.
Investigate the stability and properties of its various potential crystalline forms (polymorphs) rsc.org.
Model the interactions of oxalyl dihydrazide with metal ions or other molecules to understand the formation and properties of its complexes and potential supramolecular assemblies.
Calculate the energetic properties of ODH-based energetic materials, such as detonation velocity and pressure researchgate.net. Computational studies using programs like EXPLO5 can estimate these properties based on factors like density and heat of formation researchgate.net.
Computational chemistry serves as a powerful tool to complement experimental studies, allowing for the prediction of material properties and guiding the design of new ODH-based compounds with tailored characteristics.
Q & A
Basic Research Questions
Q. What are the optimal synthesis methods for preparing ODH-derived catalysts, and how do they influence catalytic performance?
- Methodological Answer : ODH is widely used as a fuel in combustion synthesis for metal oxide catalysts. For example, Co/CeO₂ catalysts synthesized via combustion with ODH exhibit distinct phases (monoclinic CoO) and higher H₂ consumption (250–500°C range) compared to urea-based methods, indicating stronger metal-support interactions. The ODH-derived catalyst showed superior Fischer-Tropsch activity (Xₐᵥ(CO) = 16.4%, hydrocarbon yield >90%) due to large Co particles with high-index planes . Key parameters include fuel-to-oxidizer ratios and calcination temperatures.
Q. How does ODH function in solution combustion synthesis (SCS) for perovskite nanomaterials?
- Methodological Answer : ODH acts as a low-temperature fuel in SCS, enabling nanocrystalline perovskites like LaFeO₃ and LaMnO₃. Stoichiometric ratios (e.g., Fe(NO₃)₃:ODH = 2:1) and controlled heating yield orthorhombic or rhombohedral phases. Structural characterization via XRD and magnetic/dielectric profiling (e.g., Néel temperature shifts in LaFe₀.₉Mn₀.₁O₃) are critical to link synthesis conditions to material properties .
Q. What are the key physicochemical properties of ODH relevant to material design?
- Methodological Answer : ODH (C₂H₆N₄O₂) is a water-soluble solid (mp: 242–244°C) with four hydrogen-bond donors, enabling strong intermolecular interactions. Its high nitrogen content (47.4% by mass) makes it useful for nitrogen-rich materials like covalent organic frameworks (COFs). For instance, TPT/OH COF synthesized with ODH exhibits high chemical stability and CO₂ capture capacity (0.9 mmol/g) due to its hydrazide linkages .
Advanced Research Questions
Q. How do many-body van der Waals interactions influence the relative stability of ODH polymorphs?
- Methodological Answer : ODH has five polymorphs stabilized by subtle intra-/intermolecular interactions. High-level ab initio methods (e.g., MP2C/HMBI) reveal that three-body Axilrod-Teller-Muto (ATM) dispersion contributes >1 kJ/mol to polymorph energetics, altering stability rankings. Empirical DFT-D methods (e.g., B3LYP-D*) often fail to reproduce experimental stability orders, highlighting the need for post-Hartree-Fock corrections .
Q. What electrochemical mechanisms govern ODH oxidation in direct liquid fuel cells (DLFCs)?
- Methodological Answer : In DLFCs, ODH dissolves in alkaline media and undergoes electrochemical oxidation at Pt/C anodes. Cyclic voltammetry shows distinct oxidation peaks linked to N–N bond cleavage and NH₃/N₂ formation. Membrane electrode assembly (MEA) design (e.g., dual-catalyst-layer MEA-2CL) enhances performance (max power density: 32 mW/cm²) by optimizing proton transport and catalyst dispersion .
Q. How does ODH modify g-C₃N₄ photocatalysts for enhanced hydrogen evolution?
- Methodological Answer : ODH introduces nitrogen vacancies during thermal polymerization, increasing crystallinity and reducing charge recombination in g-C₃N₄. XPS and TEM confirm vacancy formation, while photocatalytic tests show a 3.5× improvement in H₂ evolution rates (e.g., 420 µmol/h/g vs. pristine g-C₃N₄). Controlled ODH addition (5–10 wt%) optimizes vacancy density without disrupting the heptazine structure .
Q. What are the limitations of DFT methods in predicting ODH polymorph energetics?
- Methodological Answer : Standard DFT-D approximations neglect many-body dispersion and zero-point energy (ZPE) contributions, leading to errors >5 kJ/mol in polymorph rankings. Hybrid HMBI/MP2 methods incorporating periodic boundary conditions and three-body dispersion are essential for accurate predictions. For example, ZPE adjustments lower the energy of the β-polymorph by 2.5 kJ/mol, aligning theory with experimental stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
